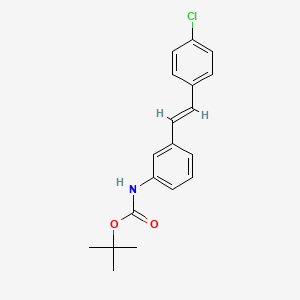
tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a chlorostyryl moiety, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate chlorostyryl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which then undergoes a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, cesium carbonate (Cs2CO3), palladium catalysts
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or ureas
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate is used as a protecting group for amines, allowing for selective reactions without interference from the amine functionality .
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of polymers and other materials due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein . The chlorostyryl moiety may also participate in π-π interactions with aromatic residues, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the chlorostyryl moiety, which imparts distinct reactivity and binding properties compared to other tert-butyl carbamates . This makes it particularly valuable in applications requiring selective interactions with specific molecular targets.
Propriétés
Formule moléculaire |
C19H20ClNO2 |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-6-4-5-15(13-17)8-7-14-9-11-16(20)12-10-14/h4-13H,1-3H3,(H,21,22)/b8-7+ |
Clé InChI |
ARXWCPGNWSPDTM-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















